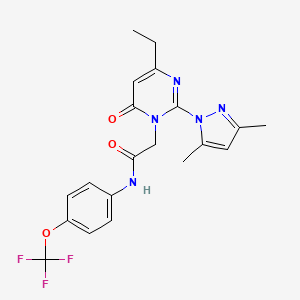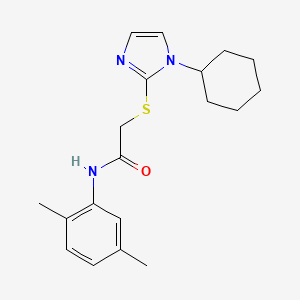
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-(2,5-ジメチルフェニル)アセトアミドは、合成有機化合物です。
2. 製法
合成経路と反応条件
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-(2,5-ジメチルフェニル)アセトアミドの合成は、一般的に以下の手順を含みます。
イミダゾール環の形成: イミダゾール環は、グリオキサール、アンモニア、アルデヒドを反応させるデバス-ラジシェフスキイミダゾール合成によって合成できます。
シクロヘキシル基の付加: シクロヘキシル基は、シクロヘキシルブロミドを用いた求核置換反応によって導入できます。
チオエーテル結合の形成: チオエーテル結合は、イミダゾール誘導体をチオール化合物と反応させることによって形成できます。
アセトアミドの形成: 最後のステップでは、チオエーテル中間体を2,5-ジメチルフェニルアセチルクロリドと反応させてアセトアミドを形成します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する可能性があります。 これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
3. 化学反応の解析
反応の種類
酸化: チオエーテル基は、酸化されてスルホキシドまたはスルホンを生成できます。
還元: イミダゾール環は、特定の条件下で還元されてイミダゾリンを生成できます。
置換: 芳香環は、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: 求電子置換反応には、通常、ニトロ化には硝酸、臭素化には臭素などの試薬が必要です。
主な生成物
酸化: スルホキシドとスルホン。
還元: イミダゾリン。
置換: 芳香環のニトロまたはハロゲン化誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるリガンドとしての潜在的な用途。
医学: 抗炎症作用や抗菌作用など、潜在的な薬理学的特性について調査されています。
産業: 新素材の開発や化学反応における触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl bromide.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,5-dimethylphenylacetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-(2,5-ジメチルフェニル)アセトアミドの作用機序は、その特定の用途によって異なります。 例えば、薬物として使用される場合、酵素や受容体などの特定の分子標的に作用し、その活性を調節することで治療効果をもたらす可能性があります。 イミダゾール環は、金属イオンと相互作用することが知られており、これは作用機序に関連している可能性があります。
6. 類似化合物の比較
類似化合物
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-フェニルアセトアミド: 構造は似ていますが、芳香環にジメチル基がありません。
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-(2,4-ジメチルフェニル)アセトアミド: 構造は似ていますが、芳香環にジメチル基の位置が異なります。
独自性
2-((1-シクロヘキシル-1H-イミダゾール-2-イル)チオ)-N-(2,5-ジメチルフェニル)アセトアミドに存在する2,5-ジメチルフェニル基は、立体障害の増加や電子効果の変化など、独自の特性をもたらす可能性があります。これにより、反応性や生物学的標的との相互作用が影響を受ける可能性があります。
類似化合物との比較
Similar Compounds
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the aromatic ring.
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide: Similar structure with dimethyl groups in different positions on the aromatic ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide may confer unique properties, such as increased steric hindrance or altered electronic effects, which could influence its reactivity and interactions with biological targets.
特性
分子式 |
C19H25N3OS |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3OS/c1-14-8-9-15(2)17(12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
InChIキー |
UCTIGEJXTDCTOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


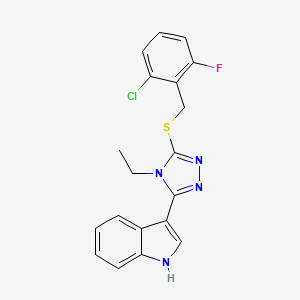
![N-[4-(benzyloxy)benzyl]-2-propyl-2H-tetrazol-5-amine](/img/structure/B11236084.png)
![7-(4-Methyl-3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11236107.png)
![N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236115.png)
![3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11236117.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B11236123.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11236128.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11236133.png)
![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B11236134.png)

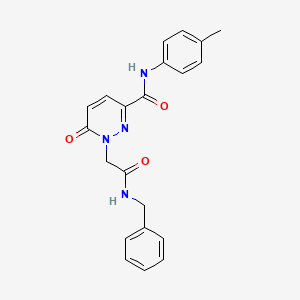
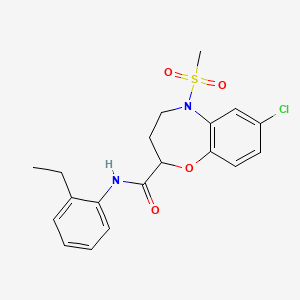
![N-(4-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236147.png)
